N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN4O2S and its molecular weight is 296.81. The purity is usually 95%.
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Scientific Research Applications
Binding Studies
- Fluorescent Probe Technique : This compound, used as a fluorescent probe, displayed strong fluorescence when bound to protein, which is instrumental in studying the binding of substances like p-hydroxybenzoic acid esters to bovine serum albumin. This method helps in understanding the binding mechanism and nature, suggesting a hydrophobic nature of binding for parabens to bovine serum albumin (Jun et al., 1971).
Tautomeric Behavior Analysis
- Fourier Transform Infrared and Nuclear Magnetic Resonance Spectroscopy : These techniques have been applied to study the tautomeric forms of sulfonamide derivatives, which are crucial for their pharmaceutical and biological activities. Such analysis aids in understanding molecular conformations and their implications in medicinal chemistry (Erturk et al., 2016).
Antibacterial Applications
- Synthesis of New Heterocyclic Compounds : Sulfonamido moieties have been incorporated into novel heterocyclic compounds, showing promising antibacterial activities. This is significant for developing new antibacterial agents (Azab et al., 2013).
Enzyme Inhibition Studies
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives have been shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, which is vital for designing compounds with potential biological activities (Ozmen Ozgun et al., 2019).
Synthesis of Antimicrobial Agents
- Novel Pyrazolo[3,4-d]pyridazine Derivatives : These compounds have been synthesized incorporating diaryl sulfone moiety, showing significant antimicrobial activities (Mady et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and proteins in the body .
Mode of Action
The compound acts by forming an activated ester with carboxyl groups, which can then react with primary amines to form amide bonds . This reaction is typically employed in the pH range of 4.0-6.0 . The compound can also react with phosphate groups .
Biochemical Pathways
The compound is involved in the formation of amide bonds, which are crucial in peptide synthesis . It can also be used for crosslinking proteins to nucleic acids . The compound’s ability to react with phosphate groups suggests it may play a role in phosphorylation pathways .
Pharmacokinetics
The compound is water-soluble , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The compound’s action results in the formation of amide bonds and the crosslinking of proteins to nucleic acids . This can have various molecular and cellular effects, depending on the specific proteins and nucleic acids involved.
Action Environment
The compound’s action can be influenced by environmental factors such as pH. The compound is typically used in the pH range of 4.0-6.0 . Additionally, the compound is sensitive to moisture , which suggests that its stability and efficacy could be affected by humidity levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S.ClH/c1-9-10(8-14(4)12-9)17(15,16)11-6-5-7-13(2)3;/h8,11H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDRERVAGSNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.